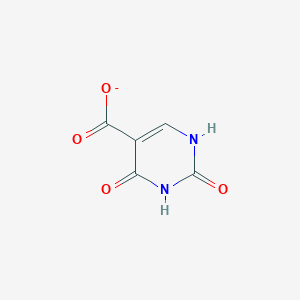

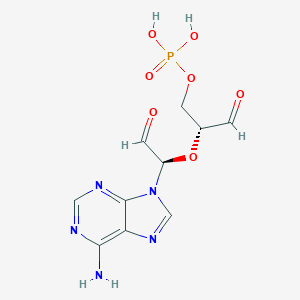

Adenosine 5'-monophosphate 2',3'-dialdehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine 5'-monophosphate 2',3'-dialdehyde, also known as ADP-ribose, is a molecule involved in various cellular processes, including DNA repair, transcriptional regulation, and calcium signaling. It is synthesized from nicotinamide adenine dinucleotide (NAD+) and plays a critical role in the regulation of cellular metabolism.

Mécanisme D'action

Adenosine 5'-monophosphate 2',3'-dialdehyde exerts its effects by modifying target proteins through the addition of Adenosine 5'-monophosphate 2',3'-dialdehyde units. This modification can alter the activity, localization, and stability of the target protein, leading to changes in cellular function. Adenosine 5'-monophosphate 2',3'-dialdehyde can also act as a signaling molecule by binding to specific proteins and activating downstream signaling pathways.

Biochemical and physiological effects:

Adenosine 5'-monophosphate 2',3'-dialdehyde has a wide range of biochemical and physiological effects, including the regulation of DNA repair, transcriptional regulation, and calcium signaling. It has been shown to play a critical role in the response to DNA damage and oxidative stress by promoting the repair of damaged DNA. Adenosine 5'-monophosphate 2',3'-dialdehyde also regulates gene expression by modifying chromatin structure and recruiting transcriptional regulators. In addition, Adenosine 5'-monophosphate 2',3'-dialdehyde modulates calcium signaling by regulating the activity of calcium channels and pumps.

Avantages Et Limitations Des Expériences En Laboratoire

Adenosine 5'-monophosphate 2',3'-dialdehyde is a versatile tool for studying various cellular processes, including DNA repair, transcriptional regulation, and calcium signaling. It can be used to modify target proteins in vitro and in vivo, allowing for the investigation of the effects of ADP-ribosylation on cellular function. However, Adenosine 5'-monophosphate 2',3'-dialdehyde is a complex molecule with multiple modification sites, and its effects on target proteins can be difficult to predict. In addition, the synthesis of Adenosine 5'-monophosphate 2',3'-dialdehyde can be challenging, and the purification of ADP-ribosylated proteins can be complicated.

Orientations Futures

The study of Adenosine 5'-monophosphate 2',3'-dialdehyde is an active area of research, and there are many future directions for investigation. One area of interest is the identification of new ADP-ribosylated proteins and the characterization of their functions. Another direction is the development of new tools and techniques for studying ADP-ribosylation, such as high-throughput screening assays and novel imaging methods. Additionally, the role of Adenosine 5'-monophosphate 2',3'-dialdehyde in disease states, such as cancer and neurodegenerative disorders, is an area of active investigation. Understanding the role of Adenosine 5'-monophosphate 2',3'-dialdehyde in these diseases may lead to the development of new therapies and treatments.

Méthodes De Synthèse

Adenosine 5'-monophosphate 2',3'-dialdehyde is synthesized from NAD+ by the enzyme ADP-ribosyltransferase. This enzyme catalyzes the transfer of the Adenosine 5'-monophosphate 2',3'-dialdehyde moiety from NAD+ to a target protein, resulting in the formation of ADP-ribosylated protein and free Adenosine 5'-monophosphate 2',3'-dialdehyde. The process is reversible, and the ADP-ribosylated protein can be further modified by additional Adenosine 5'-monophosphate 2',3'-dialdehyde units.

Applications De Recherche Scientifique

Adenosine 5'-monophosphate 2',3'-dialdehyde has been extensively studied in various cellular processes, including DNA repair, transcriptional regulation, and calcium signaling. It has been shown to be involved in the repair of DNA damage caused by ionizing radiation and oxidative stress. Adenosine 5'-monophosphate 2',3'-dialdehyde also plays a critical role in the regulation of transcription by modifying chromatin structure and recruiting transcriptional regulators. In addition, Adenosine 5'-monophosphate 2',3'-dialdehyde is involved in the regulation of calcium signaling by modulating the activity of calcium channels and pumps.

Propriétés

Numéro CAS |

13011-02-4 |

|---|---|

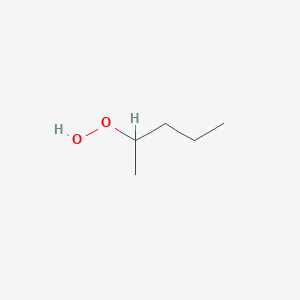

Formule moléculaire |

C10H12N5O7P |

Poids moléculaire |

345.21 g/mol |

Nom IUPAC |

[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C10H12N5O7P/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)22-6(1-16)3-21-23(18,19)20/h1-2,4-7H,3H2,(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |

Clé InChI |

MEHSJNLHNAMNGO-NKWVEPMBSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N |

Autres numéros CAS |

13011-02-4 |

Synonymes |

2',3'-dialdehyde AMP adenosine 5'-monophosphate 2',3'-dialdehyde dial-AMP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.